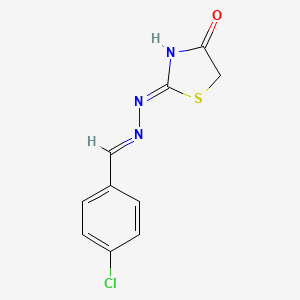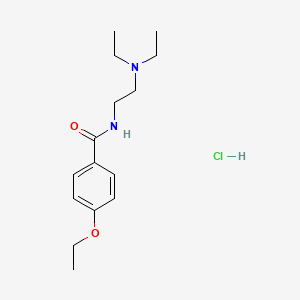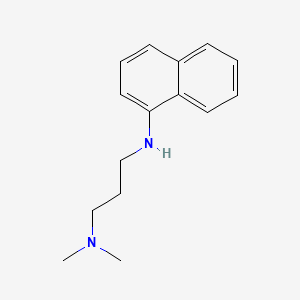
2-((2,4-Diaminophenyl)thio)ethanol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2,4-Diaminophenyl)thio)ethanol dihydrochloride, also known by its IUPAC name as Ethanol, 2-[(2,4-diaminophenyl)thio]-, hydrochloride (1:2) , has the molecular formula C₈H₁₂N₂OS·2HCl . It is a compound with interesting properties and applications in various fields .
Métodos De Preparación
The synthetic routes for this compound involve the reaction of 2,4-diaminophenylthiol with ethylene oxide or ethylene chlorohydrin. The resulting product is then treated with hydrochloric acid to yield the dihydrochloride salt. Industrial production methods typically follow similar principles, with optimization for yield and purity.
Análisis De Reacciones Químicas
2-((2,4-Diaminophenyl)thio)ethanol dihydrochloride can undergo several types of reactions:
Oxidation: It can be oxidized to form disulfide derivatives.
Reduction: Reduction of the thioether group may occur under appropriate conditions.
Substitution: The amino groups can participate in substitution reactions. Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and acid/base catalysts.
Aplicaciones Científicas De Investigación
This compound finds applications in:
Chemistry: As a building block for organic synthesis.
Biology: It may serve as a probe in biological studies due to its unique structure.
Medicine: Research on its potential therapeutic effects.
Industry: Possible use in materials science or catalysis.
Mecanismo De Acción
The exact mechanism by which 2-((2,4-Diaminophenyl)thio)ethanol dihydrochloride exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, but further investigation is needed.
Comparación Con Compuestos Similares
While there are no direct analogs, compounds containing thiol and amino groups are relevant. Similar compounds include cysteamine and cystamine, which share some structural features.
Propiedades
Número CAS |
81029-01-8 |
|---|---|
Fórmula molecular |
C8H14Cl2N2OS |
Peso molecular |
257.18 g/mol |
Nombre IUPAC |
2-(2,4-diaminophenyl)sulfanylethanol;dihydrochloride |
InChI |
InChI=1S/C8H12N2OS.2ClH/c9-6-1-2-8(7(10)5-6)12-4-3-11;;/h1-2,5,11H,3-4,9-10H2;2*1H |
Clave InChI |
FGLFTUALBKOWFM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1N)N)SCCO.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Butyl-3-methyl-1-(phenylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11997758.png)

![N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11997771.png)

![4-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11997777.png)
![N'-[(1E)-1-(3-bromophenyl)ethylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11997780.png)






![N-[(E,2Z)-2-(1-ethyl-3-phenyl-1,3-dihydro-2H-benzimidazol-2-ylidene)ethylidene]aniline](/img/structure/B11997849.png)
